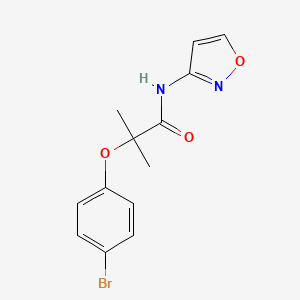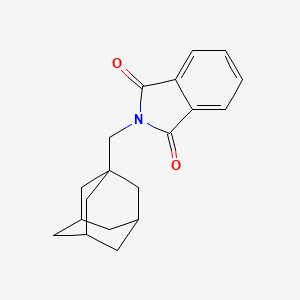
2-(4-bromophenoxy)-N-3-isoxazolyl-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-3-isoxazolyl-2-methylpropanamide is a chemical compound that has been extensively studied for its potential scientific applications. This compound is also known as BPIP and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of BPIP is not yet fully understood. However, it has been suggested that BPIP may act by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth, fungal growth, and inflammation. BPIP may also induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
BPIP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and fungi in vitro. BPIP has also been found to reduce the levels of inflammatory markers in vitro and in vivo. Moreover, BPIP has been shown to have low toxicity and does not affect normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
BPIP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BPIP has also been found to have low toxicity and does not affect normal cells. However, BPIP has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not yet fully understood. Moreover, BPIP has not been extensively tested in vivo, and its efficacy and safety in animal models need to be further investigated.
Zukünftige Richtungen
There are several future directions for the study of BPIP. Firstly, the exact mechanism of action of BPIP needs to be further investigated. Secondly, the efficacy and safety of BPIP in animal models need to be tested. Thirdly, the potential use of BPIP in combination with other drugs or therapies needs to be explored. Fourthly, the development of BPIP analogs with improved efficacy and safety is an area of future research. Finally, the potential use of BPIP in clinical trials for cancer, fungal infections, and inflammatory diseases needs to be investigated.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-3-isoxazolyl-2-methylpropanamide or BPIP is a chemical compound that has potential scientific research applications. BPIP has been found to have anticancer, antifungal, and anti-inflammatory properties. The exact mechanism of action of BPIP is not yet fully understood, and further research is needed to explore its potential use in various scientific fields. BPIP has several advantages for lab experiments, but its limitations need to be further investigated. Finally, there are several future directions for the study of BPIP, including the development of BPIP analogs and the potential use of BPIP in clinical trials.
Synthesemethoden
BPIP can be synthesized using various methods, including the reaction of 4-bromoanisole with 3-isoxazolyl-2-methylpropanoyl chloride in the presence of triethylamine. Another method involves the reaction of 4-bromoanisole with 3-isoxazolyl-2-methylpropanoic acid in the presence of thionyl chloride. The yield of the compound can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
BPIP has been studied for its potential applications in various scientific fields. It has been found to have anticancer properties and has been tested against various cancer cell lines such as breast cancer, colon cancer, and lung cancer. BPIP has also been found to have antifungal properties and has been tested against various fungi such as Candida albicans and Aspergillus niger. Moreover, BPIP has been studied for its potential use as an anti-inflammatory agent and has been tested against various inflammatory markers.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-2-methyl-N-(1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-13(2,12(17)15-11-7-8-18-16-11)19-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLISIPXYHRNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NOC=C1)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5226304.png)
![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate](/img/structure/B5226308.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5226331.png)
![1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5226343.png)
![1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5226346.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5226350.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5226351.png)
![2-[1-(4-chlorophenyl)cyclobutyl]-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,3,4-oxadiazole](/img/structure/B5226359.png)
![1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5226365.png)

![4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5226375.png)
![5-{3-ethoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226388.png)

